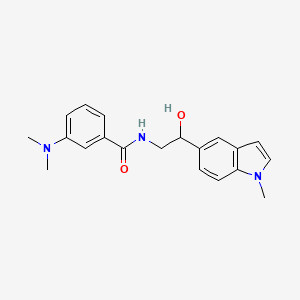

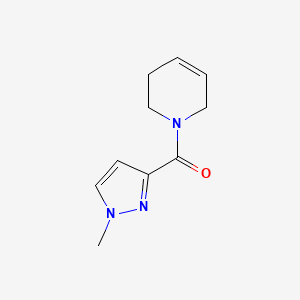

3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide, is a structurally complex molecule that may have various biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with dimethylamino groups and benzamide structures, which can be useful for understanding the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of raw materials such as 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate, followed by a series of reactions like the Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction . Similarly, the synthesis of benzamide derivatives is described, where structural modifications of known compounds like metoclopramide lead to new pharmacologically active molecules . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

Molecular modeling studies of related compounds have shown that the orientation of certain groups, such as the NH+ projection, can significantly influence the intrinsic activity at receptor sites . This suggests that the molecular structure of 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide could be critical in determining its biological activity, and similar modeling studies could be beneficial for understanding its function.

Chemical Reactions Analysis

The reactivity of compounds with dimethylamino groups can be quite diverse. For instance, 3-(dimethylamino)-2H-azirines react with NH-acidic heterocycles to form various products, including 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives . This indicates that the dimethylamino group in the compound of interest may also participate in a range of chemical reactions, potentially leading to the formation of biologically active products.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied extensively. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with different substituents at specific positions on the acridine ring show varying degrees of DNA binding, antitumor activity, and physicochemical properties . These findings suggest that the physical and chemical properties of the compound of interest could be influenced by its substituents and their positions, which may affect its biological activity and pharmacokinetics.

Relevant Case Studies

Case studies involving related compounds have demonstrated a range of biological activities. For instance, certain benzamide derivatives exhibit gastrointestinal prokinetic and antiemetic activities , while others have shown in vivo antitumor activity against solid tumors . These case studies provide a foundation for hypothesizing the potential biological activities of the compound of interest and underscore the importance of further experimental investigation to elucidate its properties and therapeutic potential.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

A study by Cucek and Verček (2008) explored the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which are closely related to the compound . The research demonstrated methods for preparing a number of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, highlighting the versatility and reactivity of indole derivatives in chemical synthesis Synthesis, 2008.

Thermal Properties and Metal Complex Formation

Al‐Hamdani et al. (2016) investigated the thermal properties and metal complex formation of azo-Schiff base compounds derived from indole, showcasing the potential of indole derivatives in creating complex structures with metal ions. This study provides insight into the applicability of such compounds in material science and coordination chemistry Journal of Saudi Chemical Society, 2016.

Novel Pyrazolo and Triazine Derivatives

Research by Abdel‐Aziz et al. (2008) focused on the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds showed moderate antibacterial and antifungal activities, illustrating the bioactive potential of indole-based derivatives in medicinal chemistry Journal of Heterocyclic Chemistry, 2008.

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives, including compounds with indole structures, to study their corrosion inhibiting effect on steel. This research highlights the application of indole derivatives in the field of corrosion science, offering a potential avenue for protecting metals against corrosion Corrosion Science, 2016.

Antiviral Activity

Ivashchenko et al. (2014) explored the synthesis and antiviral activity of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs. Although the specific compound was not mentioned, this study underlines the broader context of indole derivatives being investigated for their potential antiviral properties Pharmaceutical Chemistry Journal, 2014.

Propriétés

IUPAC Name |

3-(dimethylamino)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-22(2)17-6-4-5-16(12-17)20(25)21-13-19(24)15-7-8-18-14(11-15)9-10-23(18)3/h4-12,19,24H,13H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPRXLIOFQFEAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B2541110.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)

![1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B2541119.png)

![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine](/img/structure/B2541122.png)

![(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2541126.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2541127.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)